molecular formula C14H15FN2OS B2696090 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide CAS No. 1234927-89-9

2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide

Cat. No. B2696090
M. Wt: 278.35
InChI Key: UAPOQEKDPNLOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide, also known as MTT, is a yellow tetrazolium dye that is widely used in scientific research for assessing cell viability and proliferation. MTT is a synthetic compound that is not found naturally in any organism.

Mechanism Of Action

2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide is reduced by mitochondrial enzymes, specifically succinate dehydrogenase, in living cells. The reduction of 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide to formazan occurs in the mitochondria of viable cells. The formazan produced is insoluble and accumulates in the cells, leading to a change in color that can be quantified using a spectrophotometer.

Biochemical And Physiological Effects

2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide is not known to have any significant biochemical or physiological effects on cells. It is a non-toxic compound that is widely used in scientific research.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide as a cell viability assay is its simplicity and ease of use. It is a colorimetric assay that can be performed quickly and easily with minimal equipment. However, 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide has some limitations. It is not suitable for use with all cell types, and it can be affected by factors such as pH, temperature, and the presence of other compounds in the sample.

Future Directions

There are several future directions for the use of 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide in scientific research. One potential application is in the development of new drugs for the treatment of cancer. 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide can be used to assess the cytotoxicity of potential drugs and to determine their efficacy in killing cancer cells. Another potential application is in the study of mitochondrial function and dysfunction in disease. 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide can be used to assess the activity of mitochondrial enzymes in cells from patients with mitochondrial disorders, providing insight into the underlying mechanisms of these diseases. Finally, 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide could be used in the development of new therapies for neurodegenerative diseases such as Alzheimer's disease. 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide can be used to assess the viability of neurons in culture, providing a valuable tool for the development of new treatments for these diseases.
Conclusion:
In conclusion, 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide is a synthetic compound that is widely used in scientific research for assessing cell viability and proliferation. 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide is a simple and easy-to-use colorimetric assay that measures the activity of mitochondrial enzymes in living cells. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide is synthesized by reacting 2-(4-iodophenyl)ethylamine with 2,4-dimethylthiazol-5-carboxylic acid to form 2-(4-iodophenyl)ethyl-2,4-dimethylthiazol-5-carboxamide. This compound is then reacted with sodium borohydride and acetic anhydride to form 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide.

Scientific Research Applications

2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide is commonly used in scientific research to assess cell viability and proliferation. It is a widely used colorimetric assay that measures the activity of mitochondrial enzymes in living cells. 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide is reduced by these enzymes to formazan, which is a purple-colored compound that can be quantified using a spectrophotometer. The amount of formazan produced is proportional to the number of viable cells in the sample.

properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2OS/c1-9-13(19-10(2)17-9)7-14(18)16-8-11-5-3-4-6-12(11)15/h3-6H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPOQEKDPNLOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide

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